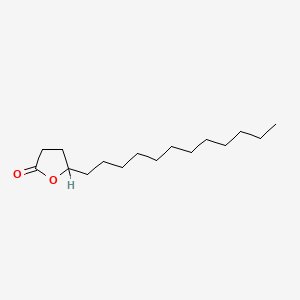

2(3H)-Furanone, 5-dodecyldihydro-

Descripción general

Descripción

2(3H)-Furanone, 5-dodecyldihydro- is a chemical compound belonging to the class of lactones. Lactones are cyclic esters that are widely found in nature and have significant biological and chemical properties. This particular compound is characterized by a furanone ring with a dodecyl side chain, making it a valuable target in organic synthesis and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 5-dodecyldihydro- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the intramolecular esterification of hydroxy acids. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2(3H)-Furanone, 5-dodecyldihydro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2(3H)-Furanone, 5-dodecyldihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the lactone ring into a diol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids, ketones

Reduction: Diols

Substitution: Various substituted lactones with different functional groups

Aplicaciones Científicas De Investigación

Flavoring Agents in Food Science

2(3H)-Furanone, 5-dodecyldihydro- is utilized as a flavoring agent in various food products. Its pleasant aroma contributes to the sensory profile of foods, making it valuable in the food industry. The compound has been detected in fruits and root vegetables, suggesting its potential role as a natural flavor enhancer or biomarker for specific food consumption .

Medicinal Chemistry

Research indicates that 2(3H)-furanone, 5-dodecyldihydro- may exhibit significant biological activity. Although some studies suggest limited direct biological activity, its structural similarities with other compounds could indicate potential pharmacological applications. For instance:

- Cytotoxicity Studies : In vitro studies have explored the cytotoxic effects of extracts containing this compound against various cancer cell lines, such as HCT116 (colon cancer) and PC3 (prostate cancer). These studies aim to evaluate the potential of compounds derived from natural sources that include 2(3H)-furanone derivatives .

Biomarker Potential

Given its presence in certain foods, 2(3H)-furanone, 5-dodecyldihydro- may serve as a biomarker for dietary intake studies. Its detection in food matrices can help researchers understand consumption patterns and their implications for health .

Mecanismo De Acción

The mechanism of action of 2(3H)-Furanone, 5-dodecyldihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

Furan-2(5H)-one: Another lactone with a similar structure but different reactivity and properties.

γ-Butyrolactone: A widely studied lactone with applications in organic synthesis and industry.

δ-Valerolactone: Known for its use in polymer production and as a solvent.

Uniqueness

2(3H)-Furanone, 5-dodecyldihydro- stands out due to its long dodecyl side chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and emulsifiers. Additionally, its biological activity sets it apart from other lactones, making it a valuable compound for pharmaceutical research.

Actividad Biológica

2(3H)-Furanone, 5-dodecyldihydro- (CAS No. 730-46-1), is a gamma-lactone compound characterized by its unique structure, which includes a long dodecyl chain. This structural feature contributes to its distinctive biological properties and potential applications in various fields, including medicinal chemistry and food science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H30O2

- Molecular Weight : 254.4082 g/mol

- Structural Characteristics : The presence of a furan ring and a dodecyl chain enhances its hydrophobic characteristics, influencing its solubility and interactions with biological membranes .

Antimicrobial Properties

Research indicates that 2(3H)-furanone, 5-dodecyldihydro- exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The mechanism by which 2(3H)-furanone, 5-dodecyldihydro- exerts its biological effects involves several pathways:

- Membrane Disruption : The hydrophobic nature of the dodecyl chain allows the compound to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival, disrupting metabolic processes.

- Biofilm Disruption : Preliminary studies indicate that it can disrupt biofilms formed by bacteria, enhancing the efficacy of traditional antibiotics .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of 2(3H)-furanone, 5-dodecyldihydro- against biofilm-forming bacteria. The results demonstrated that the compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections where biofilms are prevalent.

- Experimental Design : Biofilm formation was assessed using crystal violet staining after treatment with varying concentrations of the compound.

- Findings : A concentration of 200 μg/mL resulted in a 70% reduction in biofilm biomass compared to controls.

Safety and Toxicity

While the biological activity of 2(3H)-furanone, 5-dodecyldihydro- is promising, safety assessments are crucial. Toxicity studies have shown that at lower concentrations (below 100 μg/mL), the compound exhibits minimal cytotoxicity towards mammalian cells. However, higher concentrations may lead to adverse effects, including cell death .

Propiedades

IUPAC Name |

5-dodecyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIFJCOBFTWCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862390 | |

| Record name | 5-Dodecyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

348.00 to 349.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

730-46-1 | |

| Record name | γ-Palmitolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 5-dodecyldihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .gamma.-Palmitolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Dodecyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 °C | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.